molecular formula C19H27N5O5 B1678771 Nifekalant CAS No. 130636-43-0

Nifekalant

Cat. No.: B1678771
CAS No.: 130636-43-0
M. Wt: 405.4 g/mol
InChI Key: OEBPANQZQGQPHF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Nifekalant increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current . Besides the rapid component of the delayed rectifier K+ current, this compound also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current . This compound has no effect on Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .

Cellular Effects

This compound’s primary cellular effect is to prevent ventricular tachycardia/ventricular fibrillation . It achieves this by prolonging the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . The main measurable drug effect is QT interval prolongation .

Molecular Mechanism

The molecular mechanism of this compound involves blocking various types of K+ currents in cardiac myocytes . This blockade increases the duration of the action potential and the effective refractory period, which can prevent the occurrence of ventricular tachycardia and ventricular fibrillation .

Temporal Effects in Laboratory Settings

It is known that this compound has an early onset (mean 11 min) and offset (1.5 h) of an antiarrhythmic effect .

Dosage Effects in Animal Models

Higher doses of this compound induced ventricular arrhythmia in 3 out of 4 animals .

Metabolic Pathways

It is known that this compound does not affect Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .

Transport and Distribution

The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was found to be 8.27 L and 45.6 L, respectively .

Subcellular Localization

It is known that this compound acts on the K+ channels located in the cell membrane of cardiac myocytes .

Chemical Reactions Analysis

Types of Reactions: Nifekalant undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its pharmacological activity and stability.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Typically employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Utilizes reagents such as halogens or alkylating agents under specific temperature and pH conditions.

Major Products: The primary products formed from these reactions include various derivatives of this compound that retain its antiarrhythmic properties while potentially offering improved pharmacokinetic profiles.

Scientific Research Applications

Nifekalant has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Comparison with Similar Compounds

    Amiodarone: Another class III antiarrhythmic agent used to treat ventricular and atrial arrhythmias.

    Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.

    Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the I_Kr current.

Uniqueness of Nifekalant: this compound is unique in its selective inhibition of the I_Kr current without affecting other ion channels . This selectivity reduces the risk of adverse effects associated with broader-spectrum antiarrhythmic agents. Additionally, this compound’s rapid onset of action and short half-life make it suitable for acute management of arrhythmias .

Properties

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBPANQZQGQPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046495
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130636-43-0
Record name Nifekalant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130636-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifekalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifekalant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16008
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFEKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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